molecular formula C20H24N4O4S B2901642 Ethyl 4-(2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893980-48-8

Ethyl 4-(2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Katalognummer B2901642
CAS-Nummer: 893980-48-8
Molekulargewicht: 416.5
InChI-Schlüssel: HHOKRJMNBAVFSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of piperazine, which is a common moiety in medicinal chemistry . Piperazine derivatives have been studied for their potential as inhibitors of acetylcholinesterase, an enzyme that plays a key role in neurological function .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy . The presence of different functional groups such as the piperazine ring, the pyridazinone ring, and the thioacetyl group would give distinct signals in the NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of different functional groups .

Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive functions . Inhibition of these enzymes is a key strategy in managing Alzheimer’s disease, as it helps increase acetylcholine levels .

Mode of Action

The compound interacts with AChE and BChE, inhibiting their activity . The compound with the best AChE activity was found to show competitive inhibition , meaning it competes with acetylcholine for the active site of the enzyme . This prevents the breakdown of acetylcholine, thereby increasing its levels.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is often impaired in Alzheimer’s disease . This can help alleviate symptoms associated with acetylcholine deficiency .

Result of Action

The primary result of the compound’s action is the increase in acetylcholine levels due to the inhibition of AChE and BChE . This can help improve cognitive functions in patients with Alzheimer’s disease, where acetylcholine levels are typically low .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its target enzymes.

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Zukünftige Richtungen

The future research directions for this compound could potentially involve further exploration of its medicinal properties, particularly its potential as an acetylcholinesterase inhibitor . Other possible directions could include the synthesis of related compounds and the investigation of their properties .

Eigenschaften

IUPAC Name

ethyl 4-[2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-3-28-20(26)24-12-10-23(11-13-24)19(25)14-29-18-9-8-16(21-22-18)15-6-4-5-7-17(15)27-2/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOKRJMNBAVFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.